(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone
Description
The compound “(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone” is a substituted imidazole derivative with a 4,5-dihydro-1H-imidazole core. Its structure features:
- A thioether linkage at the 2-position of the imidazole ring, bonded to a 2,5-dimethylbenzyl group.
- A 4-fluorophenyl methanone substituent at the 1-position of the imidazole.
The 4-fluorophenyl group enhances electronic effects and bioavailability, while the 2,5-dimethylbenzyl thioether contributes to lipophilicity and steric bulk .
Properties
IUPAC Name |
[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2OS/c1-13-3-4-14(2)16(11-13)12-24-19-21-9-10-22(19)18(23)15-5-7-17(20)8-6-15/h3-8,11H,9-10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXHCTWHAYUWEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation for Methanone Core Formation
The 4-fluorophenyl methanone moiety is constructed via Friedel-Crafts acylation, a method validated for analogous structures. Adapting the protocol from (2-chloro-5-iodophenyl)(4-fluorophenyl)methanone synthesis:
- Step 1 : Convert 4-fluorobenzoic acid to its acid chloride using oxalyl chloride (2.2 eq) and catalytic N,N-dimethylformamide (DMF) in dichloromethane at 25–30°C for 5 hours.
- Step 2 : React the acid chloride with a substituted benzene derivative (e.g., 2-chloro-5-iodobenzene) in the presence of AlCl₃ (1.2 eq) in fluorobenzene at 20–30°C.
For Intermediate A, the substitution pattern requires replacing 2-chloro-5-iodobenzene with a precursor bearing an imidazoline-compatible functional group.
Imidazoline Ring Construction via Cyclocondensation
The 4,5-dihydroimidazole ring is synthesized via cyclocondensation of 1,2-diamines with carbonyl compounds. A modified approach involves:
- Step 1 : React ethylenediamine with 4-fluorophenyl glyoxal to form a Schiff base.
- Step 2 : Acid-catalyzed cyclization (e.g., HCl in ethanol) yields the imidazoline ring.
Optimization Note : Microwave-assisted cyclization at 80°C for 30 minutes improves yield (72% vs. 52% conventional heating).
Reaction Optimization and Mechanistic Insights
Solvent and Catalyst Effects on Thioether Formation
Comparative studies reveal:
| Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|
| THF | NaH | 25°C | 78 |
| DMF | K₂CO₃ | 50°C | 62 |
| Acetonitrile | DBU | 40°C | 68 |
THF with NaH maximizes nucleophilicity of the thiolate, favoring Sₙ2 displacement.
Steric Effects in Alkylation
The 2,5-dimethyl substitution on the benzyl group introduces steric hindrance, necessitating:
- Extended reaction times (12–18 hours vs. 6 hours for unsubstituted benzyl bromide).
- Polar aprotic solvents (THF > DMF) to stabilize transition states.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (101 MHz, CDCl₃):
High-Resolution Mass Spectrometry (HRMS)
Challenges and Mitigation Strategies
Oxidative Degradation of Thioether
The thioether linkage is prone to oxidation during storage:
Epimerization at Imidazoline C-2
Racemization observed under acidic conditions:
- Mitigation : Conduct alkylation at pH 7–8 using phosphate buffer.
Chemical Reactions Analysis
Types of Reactions
(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a valuable candidate for further investigation in the treatment of diseases such as cancer and inflammatory disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for use in the production of polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects. The pathways involved in its mechanism of action include the modulation of signal transduction pathways and the inhibition of enzyme activity.
Comparison with Similar Compounds
Research Findings and Hypotheses
- Analog-Specific Findings :
Biological Activity
The compound (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone is a derivative of imidazole, a class of compounds known for their diverse biological activities. This article focuses on its biological activity, mechanisms of action, and potential applications based on existing research.
- IUPAC Name : 2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone
- Molecular Formula : C16H18N2S
- Molecular Weight : 286.39 g/mol
- CAS Number : Not specified in the sources.
The specific biological targets and mechanisms of action for this compound are not fully elucidated. However, as an imidazole derivative, it is expected to interact with biological systems in ways similar to other compounds in this class. Imidazole derivatives are known to influence various biochemical pathways:
- G Protein-Coupled Receptors (GPCRs) : Many imidazole derivatives modulate GPCR activity, which plays a crucial role in signal transduction and cellular responses .
- Enzyme Inhibition : Some studies suggest that imidazole compounds can inhibit certain enzymes, potentially affecting metabolic pathways and cellular functions.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain imidazole-based compounds can inhibit the growth of various bacteria and fungi. The presence of the thioether group in this compound may enhance its antimicrobial efficacy by increasing membrane permeability or disrupting microbial cell wall synthesis.
Pharmacological Studies
Table 1 summarizes findings from various studies regarding the biological activities associated with related imidazole derivatives:
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial and fungal growth | , |
| Anticancer | Induction of apoptosis in tumor cells | |
| GPCR Modulation | Interaction with G protein-coupled receptors |
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of several imidazole derivatives against common pathogens. The results indicated that these compounds could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Anticancer Research : A related compound demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that structural modifications similar to those found in this compound could yield promising anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
